molecular formula C26H31N3 B5558907 N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B5558907
M. Wt: 385.5 g/mol
InChI Key: UWTJARDNAKLKCS-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as TBN or TBN-PA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBN belongs to the family of piperazine derivatives, which have been found to exhibit a range of biological and pharmacological activities.

Scientific Research Applications

Synthesis and Chelating Agents

A study describes the synthesis of macrocyclic tetraamines, which upon further modifications, including alkylation and preparation of isothiocyanate derivatives, can lead to bifunctional poly(amino carboxylate) chelating agents. These agents have potential applications in medicinal chemistry and bioconjugation techniques (McMurry et al., 1992).

Diesel Fuel Stabilization

Research on the stabilization of ecologically clean diesel fuel utilized a combination of additives, including N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine derivatives. These compounds, when used with metal deactivators, showed effectiveness in enhancing fuel stability (Koshelev et al., 1996).

Crystallography and Biological Evaluation

Another study involved the synthesis of a piperazine derivative and its characterization through various spectroscopic methods and single-crystal X-ray diffraction. The compound exhibited moderate biological activities, including antibacterial and anthelmintic effects, suggesting its potential in pharmaceutical research (Sanjeevarayappa et al., 2015).

Anti-Malarial Agents

Piperazine derivatives have been investigated for their anti-malarial activity. Structural studies of active and non-active tert-butyl substituted piperazine derivatives provided insights into the molecular features critical for anti-malarial efficacy (Cunico et al., 2009).

Asymmetric Synthesis

Research on the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines for potential use in drug development demonstrated the utility of this compound derivatives in producing diastereomerically enriched compounds (Jiang et al., 2005).

properties

IUPAC Name

(E)-1-(4-tert-butylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3/c1-26(2,3)24-13-11-21(12-14-24)19-27-29-17-15-28(16-18-29)20-23-9-6-8-22-7-4-5-10-25(22)23/h4-14,19H,15-18,20H2,1-3H3/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTJARDNAKLKCS-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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